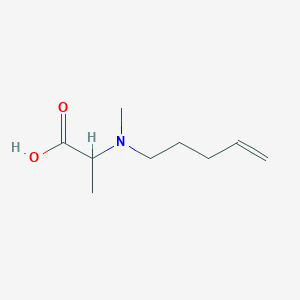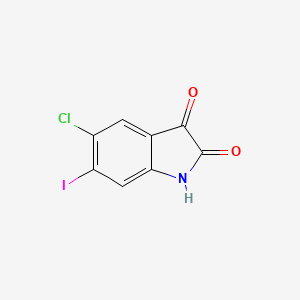
5-Chloro-6-iodoindoline-2,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-6-iodoindoline-2,3-dione is a derivative of indoline-2,3-dione, which is a significant heterocyclic compound in organic chemistry. This compound is characterized by the presence of both chlorine and iodine atoms on the indoline ring, making it a valuable intermediate in the synthesis of various biologically active molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-iodoindoline-2,3-dione typically involves the halogenation of indoline-2,3-dione. One common method is the chlorination of indoline-2,3-dione followed by iodination. The reaction conditions often involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and iodinating agents like iodine or potassium iodide in the presence of an oxidizing agent .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature and reagent concentration, is common in industrial settings .
化学反应分析
Types of Reactions
5-Chloro-6-iodoindoline-2,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex structures.
Reduction: Reduction reactions can lead to the formation of different indoline derivatives.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinonoid structures, while reduction can produce various indoline derivatives .
科学研究应用
5-Chloro-6-iodoindoline-2,3-dione has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 5-Chloro-6-iodoindoline-2,3-dione involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of specific enzymes or the disruption of cellular processes. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
5-Chloroindoline-2,3-dione: Lacks the iodine atom, making it less reactive in certain substitution reactions.
6-Iodoindoline-2,3-dione: Lacks the chlorine atom, which affects its chemical properties and reactivity.
5-Bromo-6-iodoindoline-2,3-dione: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity patterns.
Uniqueness
5-Chloro-6-iodoindoline-2,3-dione is unique due to the presence of both chlorine and iodine atoms, which confer distinct reactivity and potential biological activities. This dual halogenation makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications.
属性
分子式 |
C8H3ClINO2 |
|---|---|
分子量 |
307.47 g/mol |
IUPAC 名称 |
5-chloro-6-iodo-1H-indole-2,3-dione |
InChI |
InChI=1S/C8H3ClINO2/c9-4-1-3-6(2-5(4)10)11-8(13)7(3)12/h1-2H,(H,11,12,13) |
InChI 键 |
RGAZHQNHAZYKJL-UHFFFAOYSA-N |
规范 SMILES |
C1=C2C(=CC(=C1Cl)I)NC(=O)C2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


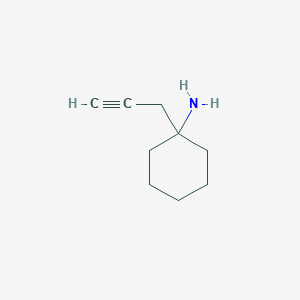
![(2S,3R)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]-3-hydroxybutanoic acid](/img/structure/B13634735.png)
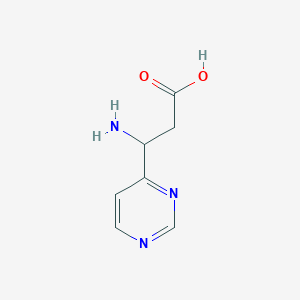
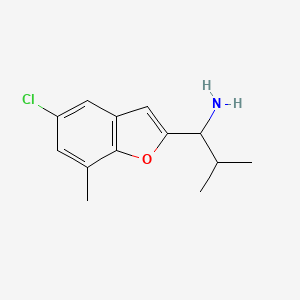
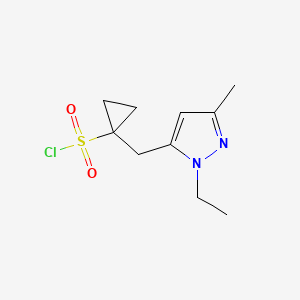
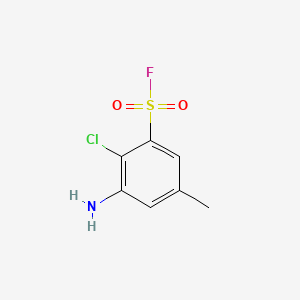

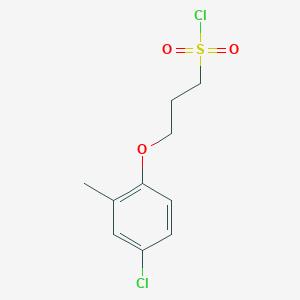
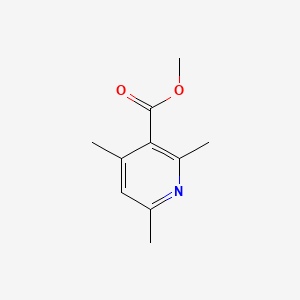
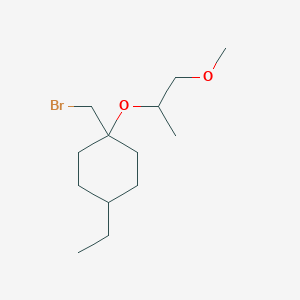
![6-Bromo-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole 2,2-dioxide](/img/structure/B13634785.png)
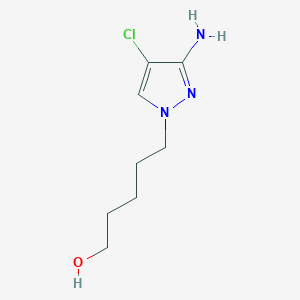
![1-{4-[(2,4-Dichlorophenyl)sulfanyl]-3-methylphenyl}methanaminehydrochloride](/img/structure/B13634801.png)
